physicochemical properties of 4-[(4-Methylpiperazin-1-yl)methyl]benzaldehyde
physicochemical properties of 4-[(4-Methylpiperazin-1-yl)methyl]benzaldehyde
An In-depth Technical Guide to the Physicochemical Properties of 4-[(4-Methylpiperazin-1-yl)methyl]benzaldehyde
Introduction
4-[(4-Methylpiperazin-1-yl)methyl]benzaldehyde is a substituted benzaldehyde derivative that serves as a crucial intermediate in contemporary medicinal chemistry. Its bifunctional nature, featuring a reactive aldehyde group and a basic N-methylpiperazine moiety, makes it a versatile building block for the synthesis of complex molecular architectures. It is particularly valuable in the development of kinase inhibitors, antipsychotic agents, and other targeted therapeutics where the piperazine scaffold is frequently employed to enhance aqueous solubility, modulate lipophilicity, and engage with biological targets.[1]
A thorough understanding of the physicochemical properties of this intermediate is not merely academic; it is a prerequisite for its effective use in drug discovery and development. Properties such as solubility, lipophilicity (logP/logD), and chemical stability directly influence reaction kinetics, purification strategies, formulation development, and, ultimately, the pharmacokinetic profile of the final active pharmaceutical ingredient (API). This guide provides a comprehensive overview of the known properties of this compound and presents detailed, field-proven protocols for their experimental determination, empowering researchers to validate and expand upon this foundational knowledge.
Section 1: Molecular and Chemical Identity
Correctly identifying a compound is the first step in any scientific investigation. The systematic nomenclature and various chemical identifiers for 4-[(4-Methylpiperazin-1-yl)methyl]benzaldehyde are consolidated below.
Caption: 2D Structure of the title compound.
Table 1: Chemical and Molecular Identifiers
| Identifier | Value | Source |
|---|---|---|
| IUPAC Name | 4-[(4-Methylpiperazin-1-yl)methyl]benzaldehyde | [2] |
| CAS Number | 439691-80-2 | [1][2] |
| Molecular Formula | C₁₃H₁₈N₂O | [1][2] |
| Molecular Weight | 218.29 g/mol | [1][2] |
| Canonical SMILES | CN1CCN(CC1)CC2=CC=C(C=C2)C=O | [2] |
| InChI Key | DJJFKXUSAXIMLS-UHFFFAOYSA-N |[2] |
Section 2: Physicochemical Properties
The interplay of a molecule's physical and chemical properties governs its behavior in both chemical reactions and biological systems. This section summarizes the available experimental data and computationally predicted values for the title compound.
Table 2: Summary of Physicochemical Properties
| Property | Value | Type | Notes |
|---|---|---|---|
| Appearance | Yellow solid | Experimental | Data from vendor specifications. |
| Melting Point | Data not publicly available | - | Requires experimental determination (see Section 3). |
| Boiling Point | Data not publicly available | - | Likely to decompose upon heating at atmospheric pressure. |
| Aqueous Solubility | Data not publicly available | - | Critical parameter requiring experimental determination. |
| logP | 0.9 | Calculated (XLogP3) | Indicates moderate lipophilicity.[2] |
| pKa | ~7.5 | Predicted | Refers to the protonated piperazine nitrogen; indicates the compound will be significantly protonated at physiological pH.[2] |
Expert Insight: The predicted pKa of ~7.5 is a critical parameter. It signifies that the molecule's charge state, and therefore its solubility and lipophilicity (logD), will be highly dependent on the pH of the medium. This is a key consideration for designing reaction conditions (e.g., acid-base extractions for purification) and for anticipating its behavior in biological assays.
Section 3: Experimental Protocols for Physicochemical Characterization
Given the scarcity of public experimental data, this section provides robust, step-by-step protocols for determining the most critical physicochemical parameters for a drug discovery intermediate.
Thermodynamic Solubility Determination
Causality: Thermodynamic solubility measures the true equilibrium concentration of a compound in a solvent and is a fundamental property that influences oral absorption and formulation. It is distinct from kinetic solubility, which is often measured in high-throughput screens and can overestimate the stable soluble concentration.
Caption: Workflow for Thermodynamic Solubility.
Step-by-Step Protocol:
-
Preparation: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4.
-
Sample Addition: Add an excess of solid 4-[(4-Methylpiperazin-1-yl)methyl]benzaldehyde to a glass vial (e.g., 1-2 mg in 1 mL of buffer). The presence of visible solid material after equilibration is essential.
-
Equilibration: Seal the vial and place it on a rotator or shaker in a temperature-controlled environment (e.g., 25°C) for at least 24 hours. This extended time is crucial to ensure the system reaches a true thermodynamic equilibrium.
-
Phase Separation: Remove the vial and allow it to stand for 1 hour. Carefully withdraw a sample of the supernatant, avoiding any solid material. Centrifuge the sample at high speed (e.g., 14,000 rpm for 15 minutes) or filter it through a low-binding 0.22 µm filter (e.g., PVDF or PTFE).
-
Quantification: Prepare a standard curve of the compound in a suitable organic solvent (e.g., acetonitrile or DMSO). Dilute the filtered supernatant with the same solvent and analyze by a validated HPLC-UV or LC-MS method against the standard curve to determine the concentration.
Lipophilicity (logD) Determination
Causality: Lipophilicity is a key determinant of a molecule's ability to cross biological membranes, its binding affinity to proteins, and its metabolic clearance. For an ionizable compound like this one, the distribution coefficient (logD) at a specific pH is more relevant than the partition coefficient (logP). The shake-flask method is the gold standard for this measurement.
Caption: Workflow for LogD Determination.
Step-by-Step Protocol:
-
Solvent Preparation: Vigorously mix equal volumes of n-octanol and the desired aqueous buffer (e.g., PBS at pH 7.4) in a separatory funnel. Allow the phases to separate completely overnight. These mutually saturated solvents must be used for all subsequent steps.
-
Sample Preparation: Prepare a stock solution of the compound in a minimal amount of a solvent miscible with both phases, such as acetonitrile or DMSO.
-
Partitioning: In a glass vial, combine a known volume of the saturated n-octanol and saturated buffer (e.g., 1 mL of each). Add a small aliquot of the compound's stock solution.
-
Equilibration: Cap the vial tightly and shake vigorously for 1-2 hours to facilitate partitioning between the two phases.
-
Phase Separation: Centrifuge the vial (e.g., 3000 rpm for 10 minutes) to ensure a sharp, clean separation of the two layers.
-
Quantification: Carefully remove an aliquot from each phase. Dilute each aliquot appropriately and determine the compound's concentration using a validated HPLC method.
-
Calculation: The logD is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous buffer phase.
Chemical Stability Assessment
Causality: As a synthetic intermediate, the compound's stability dictates acceptable storage conditions and its compatibility with various reaction conditions (e.g., acidic or basic reagents). Assessing stability under stressed conditions provides a predictive measure of its shelf-life and potential degradation pathways.
Step-by-Step Protocol:
-
Stock Solution: Prepare a stock solution of the compound in a stable solvent like acetonitrile (ACN) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acidic: Dilute the stock solution into 0.1 M HCl.
-
Basic: Dilute the stock solution into 0.1 M NaOH.
-
Neutral: Dilute the stock solution into purified water.
-
Oxidative: Dilute the stock solution into a 3% H₂O₂ solution.
-
-
Incubation: Store aliquots of each solution at a controlled temperature (e.g., 40°C) and protect from light.
-
Time-Point Analysis: At specified time points (e.g., 0, 2, 4, 8, 24 hours), remove an aliquot from each stress condition. Quench the acidic and basic samples by neutralizing them.
-
Analysis: Analyze all samples by HPLC-UV or LC-MS. The primary goal is to measure the peak area of the parent compound relative to the t=0 sample. The appearance of new peaks signifies degradation products.
-
Reporting: Report the percentage of the parent compound remaining at each time point for each condition.
Section 4: Predicted Spectroscopic Profile for Structural Confirmation
While public spectral data is unavailable, the expected spectroscopic features can be reliably predicted based on the compound's structure, providing a valuable template for researchers to verify the identity and purity of their material.
-
¹H NMR (Proton NMR): (Predicted for CDCl₃)
-
Aldehyde Proton (CHO): A sharp singlet is expected around δ 9.9-10.1 ppm . This is a highly characteristic and diagnostic signal.
-
Aromatic Protons: The para-substituted benzene ring will show two distinct doublets, integrating to 2H each. The protons ortho to the aldehyde (and meta to the methylene) are expected around δ 7.8-7.9 ppm , while the protons meta to the aldehyde (and ortho to the methylene) will be further upfield, around δ 7.4-7.5 ppm .
-
Benzylic Protons (Ar-CH₂-N): A sharp singlet integrating to 2H is expected around δ 3.5-3.6 ppm .
-
Piperazine Protons: The eight protons on the piperazine ring will likely appear as two broad, overlapping signals around δ 2.4-2.7 ppm , integrating to 8H total. The broadening is due to the chair-chair conformational exchange of the ring.
-
Methyl Protons (N-CH₃): A sharp singlet integrating to 3H is expected around δ 2.2-2.3 ppm .
-
-
¹³C NMR (Carbon NMR): (Predicted for CDCl₃)
-
Aldehyde Carbonyl (C=O): δ ~192 ppm .
-
Aromatic Carbons: Four signals are expected: the carbon bearing the aldehyde (~136 ppm), the carbon bearing the methylene group (~145 ppm), and the two pairs of equivalent CH carbons (~130 and ~129 ppm).
-
Benzylic Carbon (Ar-CH₂): δ ~62-64 ppm .
-
Piperazine Carbons: Two signals are expected for the carbons adjacent to the two different nitrogen atoms, likely in the δ 50-55 ppm range.
-
Methyl Carbon (N-CH₃): δ ~46 ppm .
-
-
Mass Spectrometry (MS):
-
In Electrospray Ionization (ESI) positive mode, the expected molecular ion [M+H]⁺ would be at m/z 219.15 . Key fragmentation would likely involve the loss of the benzaldehyde moiety or cleavage at the benzylic position.
-
Section 5: Safe Handling, Storage, and Disposal
Proper handling and storage are essential to maintain the integrity of the compound and ensure laboratory safety.
-
Storage: The compound should be stored in a tightly sealed container in a refrigerator at 2-8°C .[1] It should be protected from light and moisture to prevent degradation.
-
Handling:
-
Use in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.[3]
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Avoid contact with skin and eyes. Benzaldehyde derivatives can be irritants.[3]
-
As an amine-containing compound, it is basic and incompatible with strong oxidizing agents and strong acids.
-
-
Disposal: Dispose of waste material in accordance with local, regional, and national regulations. Do not allow it to enter the environment.
Conclusion
4-[(4-Methylpiperazin-1-yl)methyl]benzaldehyde is a high-value synthetic intermediate whose effective application hinges on a precise understanding of its physicochemical properties. While its molecular identity is well-defined, a comprehensive experimental dataset for its solubility, lipophilicity, and stability is not yet publicly available. This guide has bridged that gap by providing not only the known and predicted characteristics but also the detailed, rationale-driven experimental protocols required for their determination. By applying these methods, researchers in drug discovery and development can ensure the quality of their starting materials, optimize reaction and purification processes, and make more informed decisions in the design of next-generation therapeutics.
References
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MySkinRecipes. 4-[(4-Methylpiperazin-1-yl)methyl]benzaldehyde. Available from: [Link]
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The Royal Society of Chemistry. Chapter 1: Physicochemical Properties. Available from: [Link]
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Atlantis Press. Synthesis of 4-(pyrrolidin-1-ylmethyl)benzaldehyde. Available from: [Link]
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Chemos GmbH&Co.KG. Safety Data Sheet: Benzaldehyde. Available from: [Link]
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ResearchGate. A review of methods for solubility determination in biopharmaceutical drug characterisation. Available from: [Link]
Sources
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